

The Movement Disorder Society Genetic Mutation Database (MDSGene)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MDPD

Cat. No.: B1676119

[Get Quote](#)

The Movement Disorder Society Genetic Mutation Database (MDSGene) is a comprehensive and systematically curated resource that provides an overview of published data on movement disorder patients carrying causative genetic variants.^{[1][2]} It is an initiative of the International Parkinson and Movement Disorder Society (MDS) and aims to link genetic mutations with detailed clinical and demographic information.^{[3][4]}

Data Presentation

MDSGene houses a significant and continually expanding volume of data. The following table summarizes the most recently available quantitative data.

Data Type	Count	Source
Patients	> 23,830	^{[1][5]}
Distinct Variants	> 2,695	^{[1][5]}
Publications Reviewed	> 2,217	^{[1][5]}
Genes for Ataxia	548	^[1]
Countries with Ataxia Data	122	^[1]

Note: As of late 2025, some sources indicate the database contains data on over 20,000 patients and several thousand variants from more than 2,000 publications.^[6]

MDSGene includes data on various movement disorders, with a specific category for Parkinsonism (PARK).[2][4] The database covers genes associated with monogenic forms of Parkinson's disease that resemble the idiopathic form (e.g., PINK1, Parkin, DJ-1, SNCA, VPS35, LRRK2) and atypical Parkinson's disease (e.g., SYNJ1, DNAJC6, ATP13A2, FBXO7).[3][7]

Experimental Protocols: Data Curation and Pathogenicity Scoring

The integrity of MDSGene is maintained through a rigorous and standardized data collection and curation process, which can be broken down into the following key stages:

1.2.1. Literature Search and Data Extraction

- **Systematic Literature Screening:** The process begins with systematic searches of the PubMed database for relevant articles published in English in peer-reviewed journals.[8] Standardized search terms are used, which include the names of the genes of interest and the associated diseases or syndromes.[8]
- **Standardized Data Extraction:** A standardized protocol is used to extract demographic, clinical, and genetic data from the selected publications.[3][8] This ensures consistency and comparability across different studies. The curation of clinical data is performed by movement disorder fellows and supervised by experts in the field, while genetic data is handled by geneticists.[3][7]
- **Nomenclature and Mapping:** Genetic mutations are remapped to the human genome build 19 and renamed according to the Human Genome Variation Society (HGVS) nomenclature where necessary.[8]

1.2.2. Pathogenicity Scoring of Variants

MDSGene employs a points-based system to classify the potential pathogenicity of reported variants as "possible," "probable," or "definite." [8] Variants classified as benign are not included in the database.[8] The scoring is based on four main criteria:[8]

- **Co-segregation with Disease:** Evidence of the variant co-segregating with the disease in reported pedigrees and the number of reported carriers.

- **Allele Frequency:** The frequency of the variant in large population databases, such as the Genome Aggregation Database (gnomAD).
- **In-Silico Prediction:** The "Combined Annotation Dependent Depletion" (CADD) score is used as an in-silico measure of the variant's deleteriousness.
- **Molecular Evidence:** Reported evidence from in-vivo and/or in-vitro functional studies.

The domains of "co-segregation with disease" and "presence of mutation-specific positive functional data" are given the strongest weight in this scoring system.[8]

Logical Workflow for Data Curation in MDSGene

The following diagram illustrates the data curation and pathogenicity scoring workflow for the MDSGene database.



[Click to download full resolution via product page](#)

Caption: Workflow for data acquisition, curation, and pathogenicity scoring in MDSGene.

Gene4PD: A Comprehensive Genetic Database for Parkinson's Disease

Gene4PD is a more recent and integrative database that provides a comprehensive collection of genetic data related to Parkinson's Disease.[9][10] It goes beyond single gene mutations to include various types of genetic evidence and aims to prioritize Parkinson's Disease-associated genes (PAGs).[9][10]

Data Presentation

Gene4PD integrates multiple layers of genetic data from a large number of studies.[9][10] The table below summarizes the key quantitative data within this database.

Data Type	Count	Source
Total Genetic Terms	8,302	[9][10]
Publications Reviewed	> 3,000	[9][10]
Rare Variants	2,252	[11]
Copy Number Variants (CNVs)	139	[11]
Associated SNPs (from GWAS)	1,237	[11]
Differentially Expressed Genes (DEGs)	2,926	[11]
Differentially Methylated Genes (DMGs)	657	[11]
Prioritized PD-Associated Genes (PAGs)	124	[9][10]

Experimental Protocols: Data Integration and Gene Prioritization

The methodology behind Gene4PD involves a multi-step process of data collection, integration, and analysis.

2.2.1. Data Collection and Integration

- **Systematic Review:** The database is built upon a systematic review and curation of multiple lines of public studies.[\[9\]](#)[\[10\]](#)
- **Multi-layered Data:** Gene4PD integrates five main types of genetic data: rare variants, copy number variants (CNVs), associated single nucleotide polymorphisms (SNPs) from genome-wide association studies (GWAS), differentially expressed genes (DEGs), and differentially methylated genes (DMGs).[\[9\]](#)[\[10\]](#)[\[11\]](#)
- **Clinical Data:** In addition to genetic data, clinical information such as age at onset (AAO) is also collected and integrated.[\[9\]](#)[\[10\]](#)

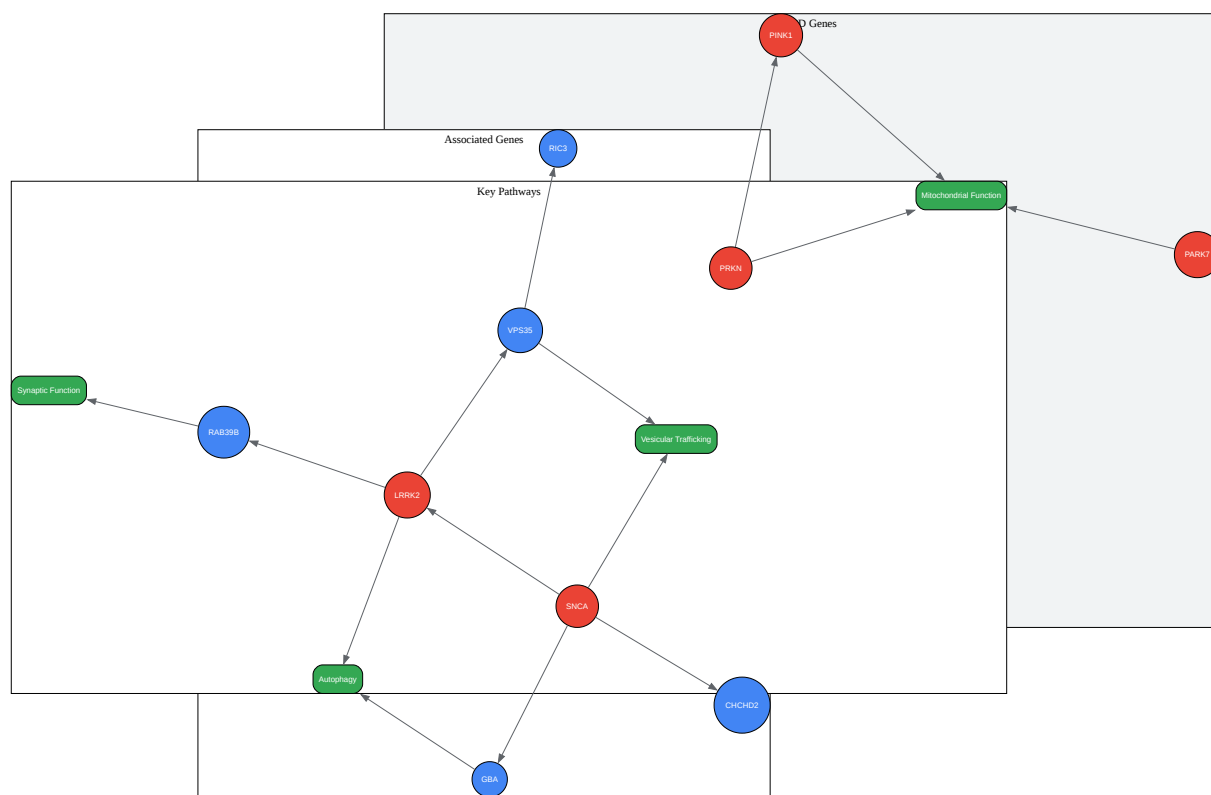
2.2.2. Prioritization of Parkinson's Disease-Associated Genes (PAGs)

- **Weighted Scoring System:** A weighted scoring system is employed to prioritize genes associated with Parkinson's Disease.[\[11\]](#)
- **Functional Network Analysis:** To evaluate the interconnectivity and functional correlation among the prioritized genes, a protein-protein interaction (PPI) network is constructed.[\[10\]](#)[\[11\]](#) This network for 88 of the 124 PAGs revealed 336 connections, indicating that these genes are functionally related.[\[10\]](#)

Signaling Pathways and Functional Networks

The functional network analysis in Gene4PD has highlighted several key biological pathways implicated in the pathogenesis of Parkinson's Disease. The network of prioritized PAGs is significantly enriched in Gene Ontology (GO) terms such as the regulation of neuron death and autophagy.[\[10\]](#)

A simplified representation of the functional network of PD-associated genes is shown below.



[Click to download full resolution via product page](#)

Caption: A simplified functional network of core and associated Parkinson's Disease genes.

Key Signaling Pathway: The PINK1/Parkin Pathway

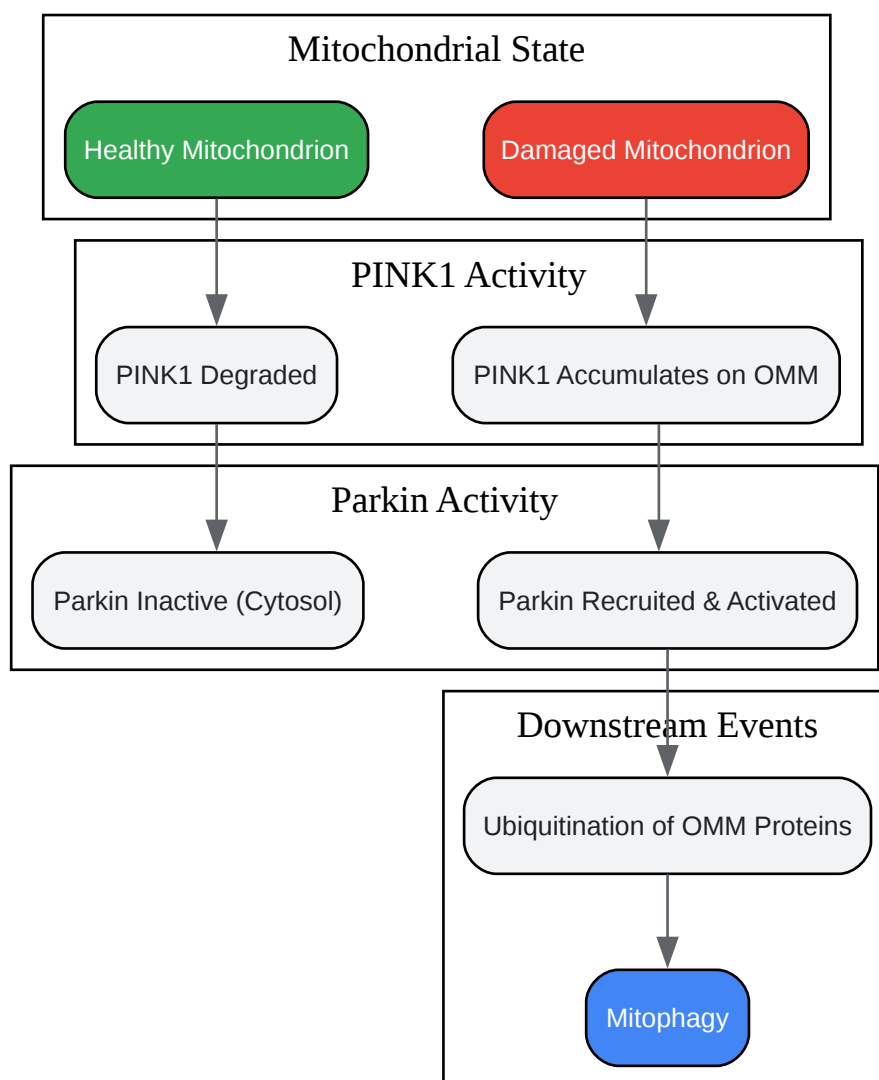
Mutations in the PINK1 and PRKN (encoding Parkin) genes are a common cause of autosomal recessive, early-onset Parkinson's Disease.[12] These two genes are part of a critical signaling pathway involved in maintaining mitochondrial quality control.

The workflow for this pathway is as follows:

- **Mitochondrial Damage:** Under normal conditions, PINK1 is imported into healthy mitochondria and degraded. When mitochondria are damaged, PINK1 accumulates on the outer mitochondrial membrane.
- **Parkin Recruitment:** Accumulated PINK1 phosphorylates and activates the E3 ubiquitin ligase Parkin, recruiting it from the cytosol to the damaged mitochondria.
- **Ubiquitination:** Parkin then ubiquitinates various outer mitochondrial membrane proteins.
- **Mitophagy:** This ubiquitination serves as a signal for the autophagic machinery to recognize and engulf the damaged mitochondrion, leading to its degradation (a process known as mitophagy).

Mutations in either PINK1 or PRKN can disrupt this pathway, leading to the accumulation of damaged mitochondria, increased oxidative stress, and ultimately, the degeneration of dopaminergic neurons.

The following diagram illustrates the core components of the PINK1/Parkin signaling pathway.



[Click to download full resolution via product page](#)

Caption: A simplified diagram of the PINK1/Parkin pathway in mitochondrial quality control.

Other Notable Databases

While MDSGene and Gene4PD are prominent, other databases have also contributed to the understanding of Parkinson's Disease genetics, though some may no longer be actively maintained. These include:

- **PDmutDB (Parkinson Disease Mutation Database):** This database aimed to collect all known mutations and non-pathogenic coding variations in genes related to PD.[9] However, it appears to be no longer accessible.[5]

- **MDPD** (Mutation Database for Parkinson's Disease): This database contained a large number of entries on genes extracted from publications and allowed for comparisons of mutation types among different ethnic groups.[\[13\]](#)

Conclusion

The development of specialized mutation databases such as MDSGene and Gene4PD has been instrumental in advancing our understanding of the genetic architecture of Parkinson's Disease. MDSGene provides a meticulously curated repository of genotype-phenotype correlations from published literature, which is invaluable for both clinical diagnosis and research. Gene4PD offers a broader, multi-omics perspective by integrating various types of genetic data to prioritize disease-associated genes and illuminate the functional networks they form.

For researchers and drug development professionals, these databases serve as critical tools for identifying high-risk variants, understanding the molecular pathways underlying neurodegeneration, and ultimately, for developing targeted therapeutic strategies for Parkinson's Disease. The detailed methodologies and structured data presentation within these resources facilitate a more informed and efficient approach to tackling this complex neurodegenerative disorder.

References

- 1. mdpi.com [mdpi.com]
- 2. A pathway to Parkinson's disease | eLife Science Digests | eLife [elifesciences.org]
- 3. MDSGene: Closing Data Gaps in Genotype-Phenotype Correlations of Monogenic Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDSGene [movementdisorders.org]
- 5. MDSGene [mdsgene.org]
- 6. MDSGene and the Global Parkinson's Genetics Program (GP2): Towards a comprehensive resource for genetic movement disorders [movementdisorders.org]
- 7. researchgate.net [researchgate.net]
- 8. MDSGene [mdsgene.org]

- 9. Gene4PD: A Comprehensive Genetic Database of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gene4PD: A Comprehensive Genetic Database of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [The Movement Disorder Society Genetic Mutation Database (MDSGene)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676119#what-is-the-mutation-database-for-parkinson-s-disease]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com